1-Hexanol

Description

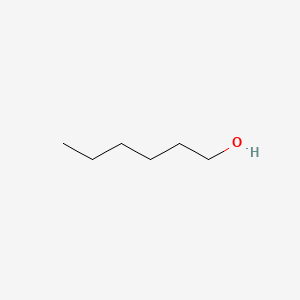

Hexan-1-ol is a primary alcohol that is hexane substituted by a hydroxy group at position 1. It has a role as a plant metabolite. It is a primary alcohol and a hexanol.

hexanol is a natural product found in Eupatorium cannabinum, Vitis rotundifolia, and other organisms with data available.

1-Hexanol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIAUFGUXNUGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O, Array | |

| Record name | HEXANOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23275-26-5 (aluminum salt) | |

| Record name | 1-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021931, DTXSID001022586 | |

| Record name | 1-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C6-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent., N-hexanol appears as a clear colorless liquid. Flash point 149 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a fruity odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid/mild, sweet, green | |

| Record name | HEXANOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

314.8 °F at 760 mmHg (USCG, 1999), 157 °C at 760 mm Hg, Boiling points at various pressures. [Table#1649], 156.00 to 157.00 °C. @ 760.00 mm Hg, 157 °C | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °F (USCG, 1999), 73.9 °C (Open cup), 58.4 °C (Closed cup), 145 °F (63 °C) (Closed cup), 63 °C c.c. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride, In water, 5,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.59, miscible with alcohol, ether, 1 ml in 175 ml water | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.82, 0.816-0.821 | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/8/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

38.78 mmHg (USCG, 1999), 0.92 [mmHg], 0.928 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.124 | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol., The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol., Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

none, 111-27-3; 25917-35-5, 111-27-3, 25917-35-5, 71076-86-3, 286013-16-9 | |

| Record name | HEXANOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C6-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 286013-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CP2QER8GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-48.3 °F (USCG, 1999), -44.6 °C | |

| Record name | N-HEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3584 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1084 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of 1-Hexanol from 1-Hexene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-hexanol from 1-hexene, with a primary focus on the hydroboration-oxidation reaction, a cornerstone of anti-Markovnikov alcohol synthesis. For comparative purposes, the oxymercuration-demercuration of 1-hexene is also detailed, illustrating the synthesis of the isomeric 2-hexanol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate informed decisions in laboratory and process development settings.

Introduction

The conversion of alkenes to alcohols is a fundamental transformation in organic synthesis. The regiochemical outcome of this hydration reaction is of paramount importance, dictating the final product and its utility. The synthesis of primary alcohols from terminal alkenes, such as the conversion of 1-hexene to this compound, necessitates an anti-Markovnikov addition of water across the double bond. The hydroboration-oxidation reaction is the most prominent and reliable method to achieve this transformation with high selectivity.[1][2]

Conversely, the Markovnikov addition of water to 1-hexene leads to the formation of the secondary alcohol, 2-hexanol. Oxymercuration-demercuration is a classic method for achieving this outcome, notably avoiding the carbocation rearrangements that can plague other Markovnikov hydration methods.[3][4]

This guide will provide an in-depth analysis of both the hydroboration-oxidation and oxymercuration-demercuration of 1-hexene, presenting detailed experimental procedures, quantitative data for comparison, and visual representations of the reaction mechanisms and experimental workflows.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for the hydration of 1-hexene is primarily dictated by the desired regioisomer of hexanol. The hydroboration-oxidation provides a direct path to the primary alcohol, this compound, while oxymercuration-demercuration yields the secondary alcohol, 2-hexanol.[5] A summary of the key quantitative parameters for each method is presented below.

| Parameter | Hydroboration-Oxidation of 1-Hexene | Oxymercuration-Demercuration of 1-Hexene |

| Primary Product | This compound[6] | 2-Hexanol[5] |

| Regioselectivity | Anti-Markovnikov[2] | Markovnikov[3] |

| Typical Yield | 80-95% (of this compound)[7] | Generally high, often >90% (of 2-hexanol) |

| Key Reagents | Borane (BH₃), Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH)[1][7] | Mercuric Acetate (Hg(OAc)₂), Water (H₂O), Sodium Borohydride (NaBH₄)[3] |

| Reaction Conditions | Mild, often at or below room temperature[1] | Mild, typically at room temperature |

| Carbocation Rearrangement | No | No[3] |

| Stereochemistry of Addition | Syn-addition of H and OH[2] | Anti-addition of Hg(OAc) and OH[3] |

Reaction Mechanisms

The distinct regiochemical outcomes of hydroboration-oxidation and oxymercuration-demercuration stem from their different reaction mechanisms.

Hydroboration-Oxidation

The hydroboration-oxidation of 1-hexene is a two-step process.[2] The first step, hydroboration, involves the addition of borane across the double bond. This addition is regioselective, with the boron atom adding to the less substituted carbon and a hydrogen atom to the more substituted carbon. This selectivity is driven by both steric and electronic factors. The second step is an oxidation of the resulting trialkylborane with hydrogen peroxide in the presence of a base to replace the boron atom with a hydroxyl group.

Caption: Reaction pathway for the hydroboration-oxidation of 1-hexene.

Oxymercuration-Demercuration

Oxymercuration-demercuration is also a two-step process. The first step, oxymercuration, involves the electrophilic addition of the mercuric acetate to the double bond, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this intermediate, leading to the Markovnikov addition product. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride, which replaces the mercury-containing group with a hydrogen atom.

Caption: Reaction pathway for the oxymercuration-demercuration of 1-hexene.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and 2-hexanol from 1-hexene.

Synthesis of this compound via Hydroboration-Oxidation

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

1-Hexene (25.3 g, 0.301 mol)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 100 mL, 0.100 mol)

-

Sodium hydroxide (3 M aqueous solution, 34 mL)

-

Hydrogen peroxide (30% aqueous solution, 36 mL)

-

Tetrahydrofuran (THF), anhydrous (150 mL)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

500-mL three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Hydroboration:

-

To a 500-mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a nitrogen inlet, add 1-hexene (25.3 g, 0.301 mol) and anhydrous THF (150 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the borane-THF solution (100 mL, 0.100 mol) via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1 hour.

-

-

Oxidation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add the 3 M sodium hydroxide solution (34 mL).

-

Carefully add the 30% hydrogen peroxide solution (36 mL) dropwise, ensuring the temperature does not exceed 40-50 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Add water (100 mL) to the reaction mixture.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (3 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at 155-157 °C.

-

Expected Yield: Approximately 24-27 g (80-90%) of this compound.

Synthesis of 2-Hexanol via Oxymercuration-Demercuration

This is a representative protocol for the oxymercuration-demercuration of 1-hexene.

Materials:

-

1-Hexene (8.4 g, 0.10 mol)

-

Mercuric acetate (31.9 g, 0.10 mol)

-

Water (100 mL)

-

Tetrahydrofuran (THF) (100 mL)

-

Sodium hydroxide (3 M aqueous solution, 100 mL)

-

Sodium borohydride (1.9 g, 0.05 mol)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

500-mL round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Oxymercuration:

-

In a 500-mL round-bottom flask, dissolve mercuric acetate (31.9 g, 0.10 mol) in water (100 mL) and THF (100 mL).

-

Add 1-hexene (8.4 g, 0.10 mol) to the stirred solution.

-

Stir the mixture at room temperature for 1 hour. The disappearance of the yellow color of the mercuric acetate indicates the completion of the reaction.

-

-

Demercuration:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the 3 M sodium hydroxide solution (100 mL).

-

In a separate flask, dissolve sodium borohydride (1.9 g, 0.05 mol) in the 3 M sodium hydroxide solution (50 mL).

-

Slowly add the sodium borohydride solution to the reaction mixture. A black precipitate of mercury metal will form.

-

Stir the mixture for 1 hour at room temperature.

-

-

Work-up and Purification:

-

Decant the supernatant from the mercury precipitate.

-

Transfer the supernatant to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude 2-hexanol by distillation. Collect the fraction boiling at 138-140 °C.

-

Expected Yield: Typically high, in the range of 85-95%.

Experimental Workflows

The logical flow of the experimental procedures can be visualized to provide a clear, step-by-step overview of the synthesis process.

Hydroboration-Oxidation Workflow

Caption: Experimental workflow for the synthesis of this compound via hydroboration-oxidation.

Oxymercuration-Demercuration Workflow

Caption: Experimental workflow for the synthesis of 2-hexanol via oxymercuration-demercuration.

Conclusion

The synthesis of this compound from 1-hexene is efficiently and selectively achieved through hydroboration-oxidation, a reliable method for the anti-Markovnikov hydration of terminal alkenes. This guide has provided a detailed experimental protocol for this transformation, alongside comparative data for the Markovnikov hydration of 1-hexene to 2-hexanol via oxymercuration-demercuration. The inclusion of reaction mechanisms and experimental workflows aims to provide researchers and professionals with a thorough understanding of these important synthetic transformations, enabling the selection of the most appropriate method for their specific needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 4. Solved 2. Explain why you could not use | Chegg.com [chegg.com]

- 5. chegg.com [chegg.com]

- 6. chegg.com [chegg.com]

- 7. Untitled Document [ursula.chem.yale.edu]

A Technical Guide to 1-Hexanol: Properties, Synthesis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Hexanol, a six-carbon, straight-chain primary alcohol. It covers its fundamental chemical and physical properties, industrial synthesis methods, and a detailed look at an engineered metabolic pathway for its biosynthesis. This document is intended to be a valuable resource for professionals in research, and drug development who require detailed information on this versatile chemical compound.

Core Properties of this compound

This compound, also known as hexan-1-ol, is a colorless liquid with a mild, sweet, floral odor.[1] It is slightly soluble in water but miscible with organic solvents like diethyl ether and ethanol.[2]

Molecular Structure and Identifiers

The fundamental identifiers and structural details of this compound are crucial for its application in scientific research and chemical synthesis. Its unique Chemical Abstracts Service (CAS) number allows for unambiguous identification in databases and literature.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a clear reference for experimental and theoretical applications.

| Property | Value | Units | Conditions |

| Molar Mass | 102.177 | g·mol⁻¹ | |

| Density | 0.82 | g·cm⁻³ | at 20 °C |

| Melting Point | -45 | °C | |

| Boiling Point | 157 | °C | |

| Solubility in Water | 5.9 | g/L | at 20 °C |

| log P (Octanol-Water Partition Coefficient) | 1.858 | ||

| Vapor Pressure | 100 | Pa | at 25.6 °C |

| Refractive Index (n_D) | 1.4178 | at 20 °C |

(Data sourced from multiple references)

Industrial Synthesis of this compound

The primary industrial production of this compound is achieved through the oligomerization of ethylene.[1][2][3] This process, known as the Ziegler process, utilizes triethylaluminium as a catalyst. The idealized synthesis involves the following steps:

-

Oligomerization of Ethylene: Triethylaluminium reacts with ethylene to form trihexylaluminium.

-

Al(C₂H₅)₃ + 6C₂H₄ → Al(C₆H₁₃)₃[2]

-

-

Oxidation: The resulting trihexylaluminium is then oxidized.

-

Hydrolysis: The oxidized product undergoes hydrolysis to yield this compound and aluminum hydroxide.

-

Al(C₆H₁₃)₃ + 1¹⁄₂O₂ + 3H₂O → 3HOC₆H₁₃ + Al(OH)₃[2]

-

The process generates a range of alcohol oligomers, which are then separated by distillation to isolate this compound.[2][3]

Engineered Biosynthesis of this compound in E. coli

Recent advancements in metabolic engineering have enabled the production of this compound from renewable resources like glucose using engineered microorganisms. An example of this is the extension of the coenzyme A (CoA)-dependent 1-butanol synthesis pathway in Escherichia coli.[7][8] This engineered pathway provides a sustainable alternative to petroleum-based production.

Experimental Protocol for this compound Biosynthesis

The following outlines the key enzymatic steps in the engineered pathway for synthesizing this compound from glucose in E. coli.

-

Strain and Plasmid Construction: An E. coli strain is engineered to express a series of exogenous enzymes that create a synthetic pathway for this compound production.

-

Synthesis of C4-acyl-CoA Intermediates: The pathway begins with the conversion of acetyl-CoA to butyryl-CoA through the action of several enzymes:

-

Acetyl-CoA acetyltransferase (AtoB): Catalyzes the condensation of two acetyl-CoA molecules.

-

3-hydroxybutyryl-CoA dehydrogenase (Hbd): Reduces the product of the first step.

-

Crotonase (Crt): Dehydrates the resulting molecule.

-

Trans-enoyl-CoA reductase (Ter): Reduces the crotonyl-CoA to butyryl-CoA.[7][8]

-

-

Chain Elongation to Hexanoyl-CoA: The synthesized butyryl-CoA is further extended to hexanoyl-CoA via another set of enzymatic reactions:

-

Reduction to this compound: The final step involves the reduction of hexanoyl-CoA to this compound, which is catalyzed by aldehyde/alcohol dehydrogenase (AdhE2) .[7][8]

-

Fermentation and Analysis: The engineered E. coli is cultured in a fermentation medium with glucose as the carbon source under anaerobic conditions. The production of this compound is then quantified using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Visualization of the Engineered Biosynthesis Pathway

The following diagram illustrates the logical flow of the engineered pathway for this compound synthesis in E. coli.

Mammalian Metabolism of this compound

In mammals, this compound is primarily metabolized in the liver. The main metabolic pathway involves oxidation to hexanoic acid, which is mediated by alcohol dehydrogenase and aldehyde dehydrogenase.[9] A minor pathway is the direct conjugation of this compound with glucuronic acid.[9] this compound has a high affinity for alcohol dehydrogenase and can act as a potent inhibitor of ethanol oxidation.[5][9]

References

- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Pathway For The Synthesis Of this compound From Biomass-Derived Sugars - ZYMOCHEM INC [portal.nifa.usda.gov]

- 7. Extending carbon chain length of 1-butanol pathway for this compound synthesis from glucose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Solubility of 1-Hexanol in water and organic solvents

An In-depth Technical Guide to the Solubility of 1-Hexanol

Introduction

This compound (CH₃(CH₂)₅OH) is a primary alcohol with a six-carbon chain, valued in various industrial and research settings. It serves as a solvent, a chemical intermediate in the synthesis of surfactants and plasticizers, and a component in fragrances and flavorings.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility characteristics is paramount for applications ranging from reaction chemistry and liquid-liquid extraction to the formulation of pharmaceutical products.

The solubility of this compound is dictated by its amphipathic nature. It possesses a polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a nonpolar six-carbon aliphatic chain.[1][2] The interplay between this hydrophilic head and the hydrophobic tail governs its solubility in different media. This guide provides a detailed overview of the solubility of this compound in water and common organic solvents, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Core Principles of this compound Solubility

The solubility of an alcohol in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is the primary guiding concept.[1]

-

Hydrophilic Character : The hydroxyl (-OH) group on this compound is polar and can act as both a hydrogen bond donor and acceptor. This allows it to interact favorably with polar solvents, most notably water.[1][3]

-

Hydrophobic Character : The six-carbon alkyl chain (C₆H₁₃-) is nonpolar. This portion of the molecule disrupts the hydrogen-bonding network of highly polar solvents like water, leading to unfavorable hydrophobic interactions.[1] However, it interacts favorably with nonpolar organic solvents through van der Waals forces.

In water, the hydrophobic nature of the long alkyl chain dominates, resulting in limited solubility.[1][4] As the carbon chain length of alcohols increases, their solubility in water decreases.[2][3][5] Conversely, this compound is readily soluble in or miscible with most organic solvents, particularly those with lower polarity.[1][6]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The data below is compiled from various sources and presented for easy comparison.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Pressure (atm) |

| Water | H₂O | 0.59 g / 100 mL | 20 | 1 |

| Water | H₂O | 5.9 g / L | 25 | 1 |

| Ethanol | C₂H₅OH | Miscible | 20-25 | 1 |

| Diethyl Ether | (C₂H₅)₂O | Miscible | 20-25 | 1 |

| Acetone | (CH₃)₂CO | Miscible | 20-25 | 1 |

| Benzene | C₆H₆ | Miscible | 20-25 | 1 |

| Chloroform | CHCl₃ | Miscible | 20-25 | 1 |

| Carbon Tetrachloride | CCl₄ | Slightly Miscible | 20-25 | 1 |

Data compiled from sources:[7][8][9][10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for thermodynamic and formulation studies. The Shake-Flask method is the gold standard for measuring equilibrium (thermodynamic) solubility.[11]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the pure solute and the solvent.[11][12]

4.1.1 Materials and Equipment

-

High-purity this compound

-

High-purity solvent of interest

-

Stoppered flasks or vials (e.g., glass scintillation vials)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with FID, HPLC-UV, or LC-MS)

-

Volumetric glassware

4.1.2 Protocol

-

Preparation : Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.[11]

-

Equilibration : Seal the flasks tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[12][13] The required time may vary and should be established empirically.

-

Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same constant temperature to permit the separation of the undissolved this compound from the saturated solution. To ensure complete separation, the samples are typically centrifuged at high speed.[12]

-

Sampling : Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To remove any remaining undissolved microdroplets, the aliquot is filtered through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean vial.[14]

-

Dilution : Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.

Analytical Quantification by Gas Chromatography (GC)

GC is a robust technique for quantifying volatile compounds like this compound in a solvent matrix.[15][16]

4.2.1 GC System Configuration

-

Injector : Split/Splitless inlet

-

Column : A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is suitable for alcohol analysis.

-

Carrier Gas : Helium or Hydrogen

-

Detector : Flame Ionization Detector (FID)

-

Data System : Chromatography data software for peak integration and quantification.

4.2.2 Protocol

-

Calibration : Prepare a series of calibration standards of this compound in the same solvent used for the solubility experiment. The concentrations should bracket the expected concentration of the diluted sample.

-

Analysis : Inject a known volume (e.g., 1 µL) of the calibration standards and the diluted sample into the GC system.

-

Quantification : Generate a calibration curve by plotting the peak area of this compound against its concentration for the standards. Determine the concentration of this compound in the diluted sample by interpolating its peak area onto the calibration curve.

-

Final Calculation : Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Visualization of Solvent Selection Workflow

For researchers, selecting the appropriate solvent system is a critical step. The following diagram outlines a logical workflow for choosing a solvent for this compound based on common laboratory applications.

Caption: Logical workflow for selecting a suitable solvent for this compound based on application.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 4. Showing Compound this compound (FDB008072) - FooDB [foodb.ca]

- 5. scribd.com [scribd.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. HEXAN-1-OL - Ataman Kimya [atamanchemicals.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. academic.oup.com [academic.oup.com]

- 16. scielo.br [scielo.br]

A Technical Guide to the Physicochemical Properties of 1-Hexanol: Boiling Point and Density

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the boiling point and density of 1-Hexanol, a six-carbon straight-chain alcohol. The information presented herein is curated for professionals in scientific research and development, with a focus on precise data and detailed experimental methodologies.

Quantitative Data Summary

The physical properties of this compound are well-documented. The following table summarizes the key values for its boiling point and density, as reported in the scientific literature. It is crucial to note the conditions, particularly temperature and pressure, under which these values were determined, as they significantly influence the measurements.

| Physical Property | Value | Conditions | Citations |

| Boiling Point | 157 °C | 760 mmHg (1 atm) | [1][2] |

| 156-157 °C | Not Specified | [3][4] | |

| 314.8 °F (157.1 °C) | 760 mmHg | [5] | |

| 155-159 °C | Not Specified | [6] | |

| Density | 0.814 g/mL | at 25 °C | [3][4] |

| 0.820 g/cm³ | at 20 °C | [2] | |

| 0.82 (Relative) | Water = 1 | [1] | |

| 0.8136 g/cm³ | Not Specified | [6] |

Experimental Protocols

The accurate determination of a liquid's physical properties is fundamental to its application in research and industry. The following sections detail standard laboratory protocols for measuring boiling point and density.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] For pure compounds, this is a characteristic physical property.[8][9]

Method 1: Thiele Tube Method

This micro method is suitable for small sample volumes.

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or a Durham tube.

-

Capillary Inversion: Insert a capillary tube (sealed at one end) into the liquid with the open end down.

-

Assembly: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed. Heat the side arm of the Thiele tube gently with a microburner.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

-

Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[10]

Method 2: Distillation Method

This method is suitable for larger volumes and also serves to purify the liquid.

-

Apparatus Setup: Assemble a simple distillation apparatus with a boiling flask, condenser, and receiving flask. Place the this compound sample in the boiling flask along with boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the boiling liquid is measured.[10]

-

Heating: Heat the boiling flask. The liquid will begin to boil and its vapor will travel into the condenser.

-

Measurement: Record the temperature when it stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point. Record the ambient barometric pressure, as boiling point is pressure-dependent.[7][10]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[11] It is temperature-dependent, as a substance's volume typically changes with temperature.[11]

Method 1: Direct Mass/Volume Measurement

This is a straightforward method for determining density.

-

Mass Measurement: Place a clean, dry graduated cylinder on an electronic balance and tare the mass.[12]

-

Volume Measurement: Carefully add a precise volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

-

Final Mass Measurement: Measure the combined mass of the graduated cylinder and the this compound.

-

Calculation: Subtract the mass of the empty cylinder to find the mass of the this compound. Divide the mass of the liquid by the volume measured to calculate the density.[12] For improved precision, this procedure should be repeated multiple times and the results averaged.[12]

Method 2: Pycnometer Method

A pycnometer is a glass flask with a precisely known volume, allowing for very accurate density measurements.[13]

-

Initial Weighing: Carefully weigh a clean, dry pycnometer.

-

Sample Filling: Fill the pycnometer completely with this compound, ensuring no air bubbles are present. Insert the stopper; excess liquid will exit through the capillary hole.

-

Final Weighing: Weigh the filled pycnometer.

-

Calculation: The mass of the this compound is the difference between the filled and empty pycnometer weights. The density is calculated by dividing this mass by the known volume of the pycnometer.[13]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical substance's physical properties, from identification to final data reporting.

Caption: Workflow for Physical Property Determination.

References

- 1. ICSC 1084 - this compound [inchem.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound anhydrous, = 99 111-27-3 [sigmaaldrich.com]

- 4. This compound | 111-27-3 [chemicalbook.com]

- 5. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ez.restek.com [ez.restek.com]

- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 8. phillysim.org [phillysim.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

An In-depth Technical Guide to 1-Hexanol: Safety, Handling, and Experimental Protocols

Introduction

1-Hexanol (CAS No: 111-27-3; IUPAC Name: hexan-1-ol) is a primary alcohol with a six-carbon chain, widely utilized across various industries.[1] It serves as a crucial intermediate in the synthesis of surfactants, plasticizers, and fatty alcohols.[2] Furthermore, its characteristic sweet, grassy odor makes it a valuable component in the fragrance and flavor industries.[1][2][3] Given its prevalence in research and development, particularly in drug development and organic synthesis, a comprehensive understanding of its safety profile and handling requirements is paramount for researchers, scientists, and other professionals. This guide provides an in-depth overview of the safety data, handling precautions, emergency procedures, and representative experimental methodologies associated with this compound.

Physical and Chemical Properties

This compound is a clear, colorless liquid under standard conditions.[4] Its key physical and chemical properties are summarized below, providing essential data for safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₁₄O[4] |

| Molecular Weight | 102.17 g/mol [4] |

| Appearance | Clear, colorless liquid with a characteristic sweet odor[4][5] |

| Boiling Point | 155.8 - 158 °C[6][7] |

| Melting / Freezing Point | -44.6 to -52 °C[5][8] |

| Flash Point | 60 - 63 °C (140 - 145 °F)[5][6][7] |

| Density | 0.814 - 0.82 g/cm³ at 20 °C[5][6] |

| Vapor Pressure | 0.9 - 1 hPa at 20-25 °C[7][8] |

| Vapor Density | 3.52 - 4.5 (Air = 1)[5][8] |

| Solubility in Water | 0.59 g/100 mL (5.9 g/L) at 20-25 °C (Slightly soluble)[3][5] |

| Lower Explosive Limit (LEL) | 1.2% (V)[7][9] |

| Upper Explosive Limit (UEL) | 7.7% (V)[7][9] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[6][9] Exposure can lead to adverse health effects, which are detailed in this section.

GHS Classification

The substance is classified and labeled according to the Globally Harmonized System (GHS).[6]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[6] | GHS02 (Flame) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[6] | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[6] | GHS07 (Exclamation Mark) |

Toxicological Data

Acute toxicity values from animal studies provide a quantitative measure of this compound's potential toxicity.

| Exposure Route | Species | Value |

| Oral LD50 | Rat | 720 mg/kg[6][9][10] |

| Dermal LD50 | Rabbit | 1,500 - 3,100 mg/kg[6][9][11] |

| Inhalation LC50 | Rat | >21 mg/L (1 hour)[10][12] |

Summary of Health Effects:

-

Eye Contact : Causes serious eye irritation, characterized by redness and pain.[5][9] Severe irritation has been observed in animal studies.[9]

-

Skin Contact : Harmful if absorbed through the skin.[6] Prolonged or repeated contact may cause moderate irritation and defatting of the skin, leading to dryness or cracking.[5][10]

-

Ingestion : Harmful if swallowed.[6] Ingestion may cause a burning sensation.[5] Aspiration of the liquid into the lungs can lead to chemical pneumonitis, which can have serious consequences.[5][9]

-

Inhalation : May cause irritation to the respiratory tract, resulting in symptoms like coughing and sore throat.[5] Overexposure can lead to nervous system symptoms.[9]

Handling and Storage Precautions

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Safe Handling

-

Ventilation : Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[12][13]

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[14] The substance is flammable, and its vapors can form explosive mixtures with air above its flash point of 63°C.[5][13]

-

Equipment : Use non-sparking tools and explosion-proof electrical and lighting equipment.[12][14] Ground and bond containers and receiving equipment to prevent static discharge.[14]

-

Personal Hygiene : Do not eat, drink, or smoke when using this product.[5][14] Wash hands thoroughly after handling and before breaks.[6][14]

-

Contact Avoidance : Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[9][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. This compound | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 1084 - this compound [inchem.org]

- 6. agilent.com [agilent.com]

- 7. carlroth.com [carlroth.com]